molecular formula C10H8N2O2 B061930 5-Aminoquinoline-6-carboxylic acid CAS No. 181283-83-0

5-Aminoquinoline-6-carboxylic acid

Cat. No. B061930
M. Wt: 188.18 g/mol
InChI Key: IUSQIFIDQPWBAJ-UHFFFAOYSA-N
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Description

5-Aminoquinoline-6-carboxylic acid is a derivative of quinoline, which is a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives has been extensively studied. Traditional and green synthetic approaches have been used, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts . The synthesis of 6-aminoquinoline was performed using the DFT/TD-DFT approach .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular orbitals, electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6-aminoquinoline were explored using the DFT/TD-DFT approach .


Chemical Reactions Analysis

Quinoline derivatives exhibit a broad range of chemical and biological behavior due to their chemical reactivity and thermal stability . The lowest excited state of 6-aminoquinoline is possibly the π to π* charge-transfer (CT) state .


Physical And Chemical Properties Analysis

Quinoline derivatives have been noted for their chemical reactivity, thermal stability, electron transfer, and emission capacities . The geometrical parameters, molecular orbitals, electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6-aminoquinoline were explored .

Scientific Research Applications

  • Inhibitors of 5-Lipoxygenase Product Synthesis : Werz et al. (2008) developed a class of 5-lipoxygenase (5-LO) product synthesis inhibitors based on the structure of pirinixic acid. By modifying this structure, including replacing the o-dimethylaniline with 6-aminoquinoline, they created potent suppressors of 5-LO product formation, potentially useful for intervening in inflammatory and allergic diseases (Werz et al., 2008).

  • Antitumor and Antimicrobial Properties : Boger et al. (1987) investigated the antimicrobial and cytotoxic properties of compounds related to streptonigrin and lavendamycin, two antitumor antibiotics. They found that certain quinoline carboxylic acids, including derivatives of aminoquinolines, play a role in potentiating the biological properties of these agents (Boger et al., 1987).

  • Ruthenium Detection : Breckenridge and Singer (1947) demonstrated the use of 5-hydroxyquinoline-8-carboxylic acid, derived from 5-aminoquinoline-8-carboxylic acid, as a colorimetric reagent for detecting ruthenium (Breckenridge & Singer, 1947).

  • Synthesis of Novel Antibacterials : Hong et al. (1997) synthesized a novel 5-amino-6-methylquinoline carboxylic acid and evaluated its antibacterial activity. Some of the synthesized quinolones showed comparable or better activity than ciprofloxacin, indicating potential as antibacterial agents (Hong et al., 1997).

  • Synthesis of 2-Aminoquinoline-6-Carboxylic Acid Derivatives : Couturier and Le (2006) developed a synthesis method for 2-aminoquinoline-6-carboxylic acid benzyl ester, demonstrating a novel approach to convert quinoline N-oxide to 2-aminoquinoline (Couturier & Le, 2006).

  • NMDA and AMPA Receptor Antagonists : Ornstein et al. (1996) studied a series of 6-substituted decahydroisoquinoline-3-carboxylic acids as excitatory amino acid (EAA) receptor antagonists. These compounds showed potential as NMDA and AMPA antagonists, important in neuropharmacology (Ornstein et al., 1996).

Safety And Hazards

The safety data sheet for 8-aminoquinoline-6-carboxylic acid indicates that it is classified under GHS07, with hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

Quinoline and its derivatives continue to be a vital scaffold for drug discovery and play a major role in the field of medicinal chemistry . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

properties

IUPAC Name

5-aminoquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-9-6-2-1-5-12-8(6)4-3-7(9)10(13)14/h1-5H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSQIFIDQPWBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001297793
Record name 5-Amino-6-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminoquinoline-6-carboxylic acid

CAS RN

181283-83-0
Record name 5-Amino-6-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181283-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-6-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MT Bogert, HL Fisher - Journal of the American Chemical Society, 1912 - ACS Publications
The point of departure was p-toluquinoline, which, on nitration and reduction, yields the ono-amino-p-toluquinoline (5-amino-6-methylquinoline), as shown by Noelting and Trautmann. …
Number of citations: 4 pubs.acs.org
T Aruna Kumari, M Satyanarayana Reddy… - Synthetic …, 2002 - Taylor & Francis
… -ones (2) from 5-Aminoquinoline-6-carboxylic acid (1) and their … 5-Aminoquinoline-6-carboxylic acid,Citation[1] inspite of its … The reaction of 5-aminoquinoline-6-carboxylic acid (1) with 4-…
Number of citations: 8 www.tandfonline.com
MT Bogert, HL Fisher - Journal of the American Chemical Society, 1912 - ACS Publications
… N One gram of 5-aminoquinoline-6-carboxylic acid was heated in a sealed tube for 6 hours at 140o with an excess of formamide. The cooled tube then contained a dark precipitate, …
Number of citations: 0 pubs.acs.org
T Aruna Kumari, P Jayaprasad Rao - Synthetic communications, 2002 - Taylor & Francis
… The potentiality of 5-aminoquinoline-6-carboxylic acidCitation[1] has not been explored fully. It has been used by us earlier in the synthesis of 2,3-disubstituted pyrido[2,3-h]benzoxazin-4…
Number of citations: 2 www.tandfonline.com
EV Brown, JJ Duffy - Journal of the National Cancer Institute, 1968 - academic.oup.com
… The preparation and properties of 5-aminoquinoline-6-carboxylic acid and certain related compounds. J Amer Chem Soc 34: 1569--1576, 1912. (8) NOELTING, E., and TRAUTMAN, E.: …
Number of citations: 2 academic.oup.com

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